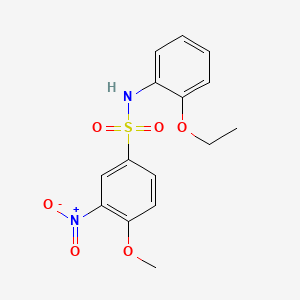
N,1-dicyclopentyl-5-oxopyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,1-dicyclopentyl-5-oxopyrrolidine-3-carboxamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. It is a potent and specific tool for studying the physiological and pharmacological effects of adenosine A1 receptor activation.
Mecanismo De Acción
N,1-dicyclopentyl-5-oxopyrrolidine-3-carboxamide is a selective antagonist of the adenosine A1 receptor. It binds to the receptor and blocks the binding of adenosine, preventing the activation of the receptor. This results in a decrease in the physiological and pharmacological effects of adenosine A1 receptor activation.
Biochemical and Physiological Effects:
N,1-dicyclopentyl-5-oxopyrrolidine-3-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease heart rate and blood pressure, reduce the release of neurotransmitters such as dopamine and acetylcholine, and decrease the activity of certain enzymes such as adenylate cyclase. N,1-dicyclopentyl-5-oxopyrrolidine-3-carboxamide has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N,1-dicyclopentyl-5-oxopyrrolidine-3-carboxamide in lab experiments is its selectivity for the adenosine A1 receptor. This allows researchers to study the specific effects of adenosine A1 receptor activation without interference from other receptors. However, one limitation of using N,1-dicyclopentyl-5-oxopyrrolidine-3-carboxamide is its potency. N,1-dicyclopentyl-5-oxopyrrolidine-3-carboxamide is a very potent antagonist and can have off-target effects at high concentrations.
Direcciones Futuras
There are many future directions for research involving N,1-dicyclopentyl-5-oxopyrrolidine-3-carboxamide. One area of interest is the development of new drugs that target the adenosine A1 receptor. N,1-dicyclopentyl-5-oxopyrrolidine-3-carboxamide can be used as a starting point for the development of new drugs that are more selective and have fewer off-target effects. Another area of interest is the study of the role of the adenosine A1 receptor in various diseases, including cardiovascular disease, neurodegenerative disease, and cancer. N,1-dicyclopentyl-5-oxopyrrolidine-3-carboxamide can be used to study the specific effects of adenosine A1 receptor activation in these diseases and may lead to the development of new therapies.
Métodos De Síntesis
N,1-dicyclopentyl-5-oxopyrrolidine-3-carboxamide can be synthesized using a multi-step process. The first step involves the reaction of 2-cyclopenten-1-one with ethylamine to form N-ethyl-2-cyclopenten-1-imine. The second step involves the reaction of N-ethyl-2-cyclopenten-1-imine with diethyl malonate to form the corresponding diethylaminoethyl ester. The third step involves the reaction of the diethylaminoethyl ester with 2,4,5-trichloropyrimidine to form the corresponding pyrimidine derivative. The final step involves the reaction of the pyrimidine derivative with cyclopentanone to form N,1-dicyclopentyl-5-oxopyrrolidine-3-carboxamide.
Aplicaciones Científicas De Investigación
N,1-dicyclopentyl-5-oxopyrrolidine-3-carboxamide is widely used in scientific research to study the physiological and pharmacological effects of adenosine A1 receptor activation. Adenosine A1 receptors are widely distributed throughout the body and are involved in a variety of physiological processes, including regulation of heart rate, blood pressure, and neurotransmitter release. N,1-dicyclopentyl-5-oxopyrrolidine-3-carboxamide is used to selectively block the adenosine A1 receptor, allowing researchers to study the specific effects of adenosine A1 receptor activation on these processes.
Propiedades
IUPAC Name |
N,1-dicyclopentyl-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c18-14-9-11(10-17(14)13-7-3-4-8-13)15(19)16-12-5-1-2-6-12/h11-13H,1-10H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYLHGOADLKRPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2CC(=O)N(C2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,1-dicyclopentyl-5-oxopyrrolidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(2,5-Difluorobenzoyl)piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone](/img/structure/B7540336.png)
![N-[4-(2-cyanopropan-2-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B7540340.png)
![N-[(4-ethylphenyl)methyl]-2-(3-oxo-1,4-benzothiazin-4-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B7540346.png)
![N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]naphthalene-1-sulfonamide](/img/structure/B7540354.png)
![N-[2-(dimethylamino)-2-phenylethyl]-6-methyl-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide](/img/structure/B7540360.png)
![N-[4-(2-methylbutan-2-yl)cyclohexyl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B7540373.png)

![(4-Oxo-3-phenoxychromen-7-yl) 3-phenyl-2-[(2-phenylacetyl)amino]propanoate](/img/structure/B7540381.png)
![[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 2-(benzenesulfonamido)-4-methylsulfanylbutanoate](/img/structure/B7540395.png)


![4-(5-bromothiophen-2-yl)-N-[4-(carbamoylamino)phenyl]butanamide](/img/structure/B7540425.png)
![2-[2-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-oxoethyl]sulfanyl-3-(3,5-dimethylphenyl)quinazolin-4-one](/img/structure/B7540433.png)
![N-[2-[4-(carbamoylamino)anilino]-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B7540438.png)